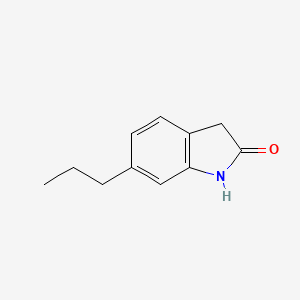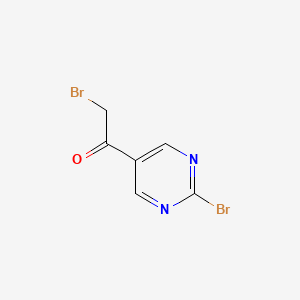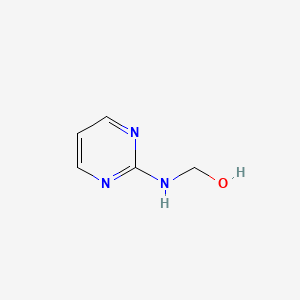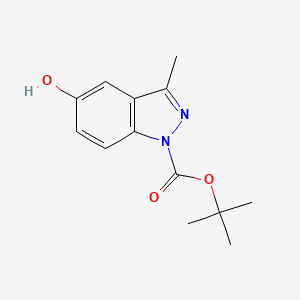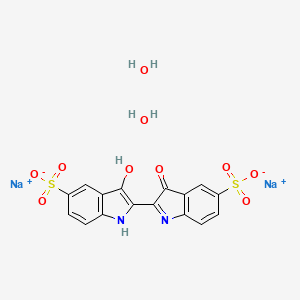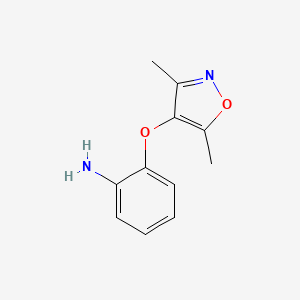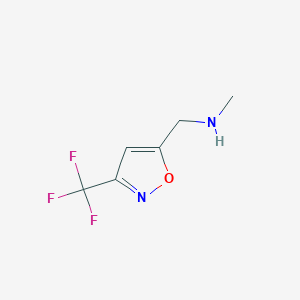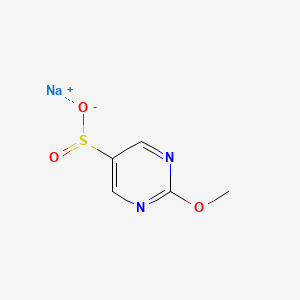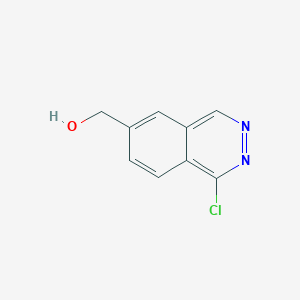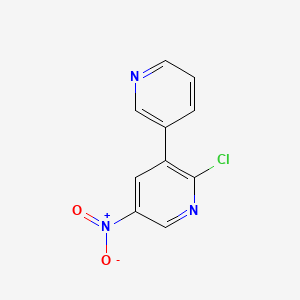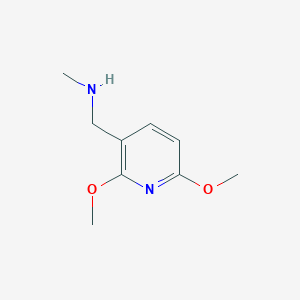
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a methylmethanamine group at position 3. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized starting from 2,6-dimethoxypyridine. The first step involves the introduction of a methylmethanamine group at the 3-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to a temperature of around 80-100°C to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyridine ring or the methylmethanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the methylmethanamine group can be replaced by other functional groups. Common reagents for these reactions include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Pathways Involved: The compound can influence various biological pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can result in changes in cellular function and behavior.
Comparación Con Compuestos Similares
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,6-dimethoxypyridine, 3-methylpyridine, and N-methylmethanamine share structural similarities with this compound.
Uniqueness: The presence of both methoxy groups and the methylmethanamine group in this compound gives it unique chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it distinct from other related compounds.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(2,6-dimethoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-10-6-7-4-5-8(12-2)11-9(7)13-3/h4-5,10H,6H2,1-3H3 |
Clave InChI |
RDRSISUGNHJRCN-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(N=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)

